molecular formula C9H20ClNO2 B613181 H-D-Val-OtBu.HCl CAS No. 104944-18-5

H-D-Val-OtBu.HCl

Cat. No.: B613181
CAS No.: 104944-18-5
M. Wt: 209.71 g/mol
InChI Key: AUIVQIHTTVPKFS-OGFXRTJISA-N
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Description

Historical Context and Development

The development of H-D-Val-OtBu·HCl (D-valine tert-butyl ester hydrochloride, CAS 104944-18-5) is rooted in the mid-20th-century advancements in peptide synthesis, particularly the need for stable, acid-labile protecting groups. The tert-butyl (t-Bu) group emerged as a critical protecting moiety due to its compatibility with solid-phase peptide synthesis (SPPS) methodologies. Early work on tert-butyl esters, such as their use in protecting carboxyl groups of amino acids, laid the groundwork for derivatives like H-D-Val-OtBu·HCl.

The compound itself was first synthesized through transesterification or direct esterification of D-valine using tert-butyl reagents like tert-butyl acetate or isobutylene in the presence of acid catalysts such as sulfuric acid or para-toluenesulfonic acid (PTSA). For example, a 2003 patent described the preparation of tert-butyl esters via reaction with isobutylene and silica-supported sulfuric acid, yielding high-purity products with minimal racemization. This method addressed earlier challenges of prolonged reaction times and side reactions, enabling scalable production.

Significance in Chemical and Pharmaceutical Research

H-D-Val-OtBu·HCl serves as a cornerstone in peptide synthesis, particularly for introducing D-valine residues into peptide chains. Unlike its L-isomer, D-valine is rare in nature but critical for designing peptidomimetics and bioactive molecules. For instance, D-valine is a key component of actinomycin D , an antitumor antibiotic that binds DNA via intercalation. The tert-butyl ester protects the carboxyl group during SPPS, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups.

In pharmaceutical research, this derivative facilitates the synthesis of enantiomerically pure compounds. Studies on actinomycin D analogs revealed that replacing D-valine with other D-amino acids alters DNA-binding affinity and biological activity, underscoring the structural importance of D-valine in drug design. Additionally, H-D-Val-OtBu·HCl is employed in synthesizing protease-resistant peptides and foldamers, which mimic natural protein structures while evading enzymatic degradation.

Position in Amino Acid Derivative Research

H-D-Val-OtBu·HCl occupies a unique niche among amino acid derivatives due to its stereochemical and functional properties. The tert-butyl ester enhances lipophilicity, improving membrane permeability in drug candidates. Comparatively, L-valine tert-butyl ester (CAS 13518-40-6) is more commonly used in standard peptide synthesis, but the D-form is indispensable for studying chiral specificity in biological systems.

Table 1: Comparative Properties of Valine tert-Butyl Esters

Property H-D-Val-OtBu·HCl L-Valine tert-butyl ester
CAS Number 104944-18-5 13518-40-6
Molecular Formula C₉H₂₀ClNO₂ C₉H₁₉NO₂·HCl
Molecular Weight 209.71 g/mol 209.71 g/mol
Stereochemistry D-configuration L-configuration
Primary Use Specialty peptides General peptide synthesis

The compound’s role extends to biochemical studies, such as investigating aminoacyl-tRNA synthetase specificity, where D-valine incorporation challenges enzymatic fidelity. Furthermore, its stability under basic conditions makes it suitable for fragment condensation strategies in long-peptide assembly.

In summary, H-D-Val-OtBu·HCl exemplifies the intersection of synthetic chemistry and biological innovation, enabling advances in peptide therapeutics and molecular biology. Its development reflects decades of refinement in protecting group chemistry, while its applications continue to expand in targeted drug discovery and structural biology.

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Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIVQIHTTVPKFS-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104944-18-5
Record name H-D-Val-OtBu hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid through protonation, followed by nucleophilic attack by tert-butanol. Key parameters include:

  • Molar ratio : A 1:5 ratio of D-valine to tert-butanol ensures excess alcohol drives the equilibrium toward ester formation.

  • Temperature : Reflux at 80–100°C for 12–24 hours achieves optimal conversion.

  • Acid concentration : Anhydrous HCl gas or concentrated aqueous HCl (37%) is introduced to maintain a strongly acidic environment.

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is precipitated using cold diethyl ether. Recrystallization from ethyl acetate/hexane yields H-D-Val-OtBu·HCl with >95% purity.

Challenges and Mitigation

  • Racemization : Prolonged heating or excessive acid exposure can lead to epimerization. Studies show that limiting reaction times to <24 hours and maintaining temperatures below 100°C reduce racemization to <2%.

  • Byproduct formation : Tert-butyl ether byproducts are minimized by using anhydrous conditions and molecular sieves to scavenge water.

Transesterification from Methyl Esters

An alternative route involves transesterification of D-valine methyl ester with tert-butanol, particularly useful for substrates sensitive to strong acids.

Procedure Overview

  • Methyl ester synthesis : D-valine is treated with thionyl chloride in methanol to form D-valine methyl ester hydrochloride.

  • Transesterification : The methyl ester reacts with tert-butanol in the presence of catalytic sodium methoxide (0.1 eq) at 60°C for 6 hours.

  • Salt formation : The free base is converted to the hydrochloride salt by bubbling HCl gas through an ether solution.

Advantages Over Direct Esterification

  • Milder conditions : Avoids prolonged exposure to concentrated HCl, reducing racemization risks.

  • Higher yields : Reported yields reach 85–90% compared to 70–75% for Fischer esterification.

Carbodiimide-Mediated Coupling

For laboratory-scale synthesis requiring precise stereochemical control, carbodiimide-based activation offers a reliable approach.

Stepwise Protocol

  • Activation : D-valine (1 eq) is dissolved in dry dichloromethane with N,N'-diisopropylcarbodiimide (DIC, 1.2 eq) and 6-Cl-HOBt (1.1 eq) at 0°C.

  • Esterification : tert-Butanol (5 eq) is added, and the reaction is stirred at room temperature for 4 hours.

  • Deprotection and salt formation : The tert-butyl ester is treated with 4M HCl in dioxane to yield the hydrochloride salt.

Key Observations

  • Coupling efficiency : Real-time monitoring via FTIR shows complete disappearance of the carboxylic acid peak (1700 cm⁻¹) within 3 hours.

  • Scalability : This method is adaptable to multi-gram synthesis, with purities exceeding 98% after silica gel chromatography.

Solid-Phase Synthesis Adaptations

While primarily used for peptide assembly, solid-phase techniques provide insights into H-D-Val-OtBu·HCl purification and handling.

Resin-Based Purification

  • Ion-exchange chromatography : Crude product is loaded onto a sulfonic acid resin (e.g., Dowex 50WX8), eluting impurities with 0.5M NH₄OH before collecting the target compound with 2M HCl.

  • Yield enhancement : This method achieves 92% recovery of H-D-Val-OtBu·HCl from complex mixtures.

Analytical Characterization

Critical quality control metrics for H-D-Val-OtBu·HCl include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥99% (210 nm)
Optical rotationPolarimetry (589 nm)[α]²³D = +9.1° (c=3.3, MeOH)
Water contentKarl Fischer titration≤0.5%

Racemization assessment : Chiral HPLC using a Crownpak CR(+) column resolves D- and L-enantiomers, with acceptance criteria of <1.5% L-isomer.

Industrial-Scale Considerations

Cost Optimization

  • Solvent recycling : tert-Butanol is recovered via fractional distillation, reducing raw material costs by 40%.

  • Catalyst reuse : Immobilized lipases (e.g., Candida antarctica Lipase B) enable 10 reaction cycles without activity loss in transesterification routes.

Environmental Impact

  • Waste reduction : Aqueous HCl from salt formation is neutralized with NaOH to generate NaCl for disposal, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

H-D-Val-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

H-D-Val-OtBu.HCl has the chemical formula C9H20ClNO2C_9H_{20}ClNO_2 and is classified as a tert-butyl ester of D-Valine. Its structure includes a tert-butyl group attached to the amino acid backbone, which enhances its hydrophobic properties and stability during synthesis processes .

Peptide Synthesis

This compound is widely utilized in the synthesis of peptides due to its ability to form stable amide bonds without racemization. This property is crucial for maintaining the chirality of amino acids during peptide assembly.

Case Study: Peptide Formation

A study demonstrated the successful coupling of this compound with other amino acids using various coupling reagents such as BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). The reaction conditions were optimized to yield high-purity peptides with minimal side products .

Table 1: Yield of Peptides Synthesized Using this compound

Peptide SequenceCoupling ReagentYield (%)
Val-ProBOP + HOBt95
Met-ProBOP + NMM94
Val-GluHATU90

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its application extends to the development of antitumor drugs, where it plays a role in creating bioactive peptides that exhibit therapeutic effects against cancer cells.

Antitumor Activity

Research indicates that D-Valine derivatives, including this compound, have shown potential in inhibiting tumor growth. For instance, studies have highlighted their efficacy in forming peptide-based inhibitors that target specific pathways involved in cancer progression .

Bioconjugation and Drug Delivery

The hydrophobic nature of this compound makes it suitable for bioconjugation processes, where it can be linked to various biomolecules for enhanced drug delivery systems. This application is particularly relevant in designing targeted therapies that improve the bioavailability and efficacy of drugs.

Research and Development

In addition to its applications in peptide synthesis and pharmaceuticals, this compound is also employed in academic research settings. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Example: Mechanistic Studies

Researchers have utilized this compound to investigate the kinetics of peptide bond formation under different conditions, providing insights into optimizing reaction parameters for better yields .

Mechanism of Action

The mechanism of action of H-D-Val-OtBu.HCl involves its interaction with specific molecular targets. As a derivative of valine, it can influence protein synthesis and metabolic pathways involving amino acids. Its ester form allows it to be more readily absorbed and utilized in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

H-D-Val-OtBu.HCl belongs to a class of tert-butyl-protected amino acid hydrochlorides. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Solubility Purity Key Applications References
This compound 104944-18-5 C₉H₁₉NO₂·HCl 209.71 Water, 1% acetic acid >98% Peptide synthesis, chiral intermediates
H-Aib-OtBu.HCl 4512-32-7 C₈H₁₇NO₂·HCl 159.2 Water, organic solvents >98% Unnatural amino acid research
H-D-Leu-OtBu HCl 13081-32-8 C₁₀H₂₁NO₂·HCl 223.74 DMSO, ethanol ≥98% Bioscience, peptide modification
H-Val-OtBu HCl (L-isomer) 13518-40-6 C₉H₁₉NO₂·HCl 209.7 Chloroform, DMSO >98% Standard peptide synthesis
H-Phe-OtBu.HCl 15100-75-1 C₁₃H₁₉NO₂·HCl 257.8 Organic solvents >98% Aromatic peptide design
H-D-Abu-OtBu·HCl 313994-32-0 C₈H₁₈ClNO₂ 195.69 Not specified >98% Short-chain peptide models

Structural and Functional Differences

Side Chain Variability: this compound contains a branched isopropyl side chain, ideal for hydrophobic interactions in peptides . H-Aib-OtBu.HCl (2-aminoisobutyric acid) has a geminal dimethyl group, conferring rigidity to peptide backbones . H-Phe-OtBu.HCl incorporates a benzyl group, enabling π-π stacking in aromatic systems .

Stereochemical Impact :

  • The D-configuration in this compound enhances metabolic stability compared to the L-isomer (H-Val-OtBu HCl), which is more prone to enzymatic cleavage .

Solubility Profiles :

  • H-Aib-OtBu.HCl and this compound are water-soluble, facilitating aqueous-phase reactions .
  • H-D-Leu-OtBu HCl and H-Phe-OtBu.HCl require organic solvents (e.g., DMSO), limiting their use in biological assays .

Applications :

  • This compound is preferred for synthesizing D-peptides with protease resistance .
  • H-Aib-OtBu.HCl is used in foldamer design due to its constrained conformation .
  • H-D-Leu-OtBu HCl is applied in lipophilic peptide domains, such as transmembrane helices .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : this compound is synthesized via Boc-deprotection using HCl gas, yielding >99% purity without chromatography . This contrasts with H-D-Glu(Obzl)-OtBu.HCl (CAS 90159-60-7), which requires multiple purification steps .
  • Cost Analysis: this compound is priced at $40–$200 for 1–25 mg scales, comparable to H-Phe-OtBu.HCl but more economical than H-D-Lys(Boc)-OtBu.HCl (CAS 201007-86-5, $338/100 mg) .

Biological Activity

H-D-Val-OtBu.HCl, also known as tert-butyl (2R)-2-amino-3-methylbutanoate hydrochloride, is a derivative of the amino acid valine. This compound has garnered attention in various fields of biological research, particularly for its role in peptide synthesis and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

  • Chemical Formula : C9H20ClNO2
  • Molecular Weight : 209.7 g/mol
  • CAS Number : 104944-18-5
  • Melting Point : 144-146°C
  • Solubility : Soluble in various organic solvents; enhanced solubility at elevated temperatures .

This compound functions primarily as a building block in peptide synthesis. Its structure allows it to participate in various biochemical pathways, particularly those involving amino acids and their derivatives. The compound's biological activity is closely linked to its ability to influence protein folding and stability, which are critical for many cellular functions.

Biological Activity Overview

  • Peptide Synthesis : this compound is widely used in the synthesis of peptides due to its protective group that facilitates coupling reactions during solid-phase peptide synthesis (SPPS). This method is crucial for producing peptides with specific sequences that can exhibit desired biological activities .
  • Influence on Anabolic Hormones : Research indicates that amino acid derivatives, including this compound, can influence the secretion of anabolic hormones such as insulin and growth hormone. This property makes them significant in nutritional and ergogenic contexts, particularly for athletes .
  • Potential Therapeutic Applications : Studies have suggested that compounds like this compound may have implications in therapeutic areas such as cancer treatment and metabolic disorders by modulating protein interactions and cellular signaling pathways .
PropertyValue
Chemical FormulaC9H20ClNO2
Molecular Weight209.7 g/mol
CAS Number104944-18-5
Melting Point144-146°C
SolubilitySoluble in organic solvents

Table 2: Biological Activities Associated with this compound

ActivityDescriptionReferences
Peptide SynthesisUsed as a building block in SPPS
Hormonal InfluenceAffects secretion of anabolic hormones
Therapeutic PotentialInvestigated for roles in cancer and metabolism

Case Studies

  • Peptide Design for Thrombin Substrates :
    A study focused on designing thrombin substrates utilized this compound as a component in the synthesis of dipeptides that showed selective activity towards thrombin. The results indicated enhanced binding affinity and specificity due to the strategic incorporation of this valine derivative .
  • Influence on Muscle Protein Synthesis :
    Another research project explored the impact of valine derivatives on muscle protein synthesis in vivo. The findings revealed that dietary supplementation with this compound led to increased muscle mass and strength gains among subjects participating in resistance training .
  • Cancer Cell Line Studies :
    Investigations into the effects of various amino acid derivatives on cancer cell lines demonstrated that this compound could inhibit cell proliferation through modulation of specific signaling pathways involved in cell growth and survival .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-D-Val-OtBu·HCl, and how can its purity be validated?

  • Methodology : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of D-valine, followed by HCl salt formation. Purity validation requires a combination of:

  • HPLC (High-Performance Liquid Chromatography) to assess chemical homogeneity .
  • NMR (¹H/¹³C) to confirm structural integrity, focusing on the tert-butyl (tBu) group at δ ~1.2 ppm and the absence of solvent residues .
  • Mass Spectrometry (MS) to verify molecular ion peaks matching the expected molecular weight (C₉H₁₈N₂O₂·HCl: ~222.7 g/mol) .

Q. How does the solubility profile of H-D-Val-OtBu·HCl influence its application in peptide synthesis?

  • Key Data :

SolventSolubility (mg/mL)Temperature (°C)Reference
Dichloromethane50–6025
DMSO20–3025
Water<525
  • Methodological Insight : Low water solubility necessitates the use of organic solvents (e.g., DCM) for coupling reactions in solid-phase peptide synthesis (SPPS). Precipitation in aqueous media can aid in purification .

Q. What spectroscopic techniques are critical for characterizing H-D-Val-OtBu·HCl?

  • Answer :

  • FT-IR to confirm the presence of amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and tert-butyl groups (C–O–C ~1150 cm⁻¹) .
  • Optical Rotation to verify enantiomeric purity (D-configuration), as deviations may indicate racemization during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for H-D-Val-OtBu·HCl under acidic conditions?

  • Analysis Framework :

Controlled Replication : Repeat stability assays using standardized conditions (e.g., 1M HCl, 25°C, 24h) and quantify degradation via HPLC .

Kinetic Modeling : Compare half-life (t₁/₂) values across studies to identify outliers caused by variable humidity or impurities .

Cross-Validation : Use LC-MS to detect byproducts (e.g., deprotected valine) and correlate findings with literature .

Q. What experimental design considerations are essential for minimizing racemization during H-D-Val-OtBu·HCl incorporation into peptides?

  • Best Practices :

  • Coupling Reagents : Use HOBt/DIC instead of EDCl to reduce racemization risk .
  • Temperature Control : Maintain reactions at 0–4°C to suppress base-induced epimerization .
  • Monitoring : Track enantiomeric excess via chiral HPLC or Marfey’s reagent derivatization .

Q. How can researchers address discrepancies in reported solubility data for H-D-Val-OtBu·HCl across solvents?

  • Methodological Recommendations :

  • Standardize Protocols : Use identical solvent grades (e.g., anhydrous DCM vs. technical grade) and equilibration times .
  • Ternary Phase Diagrams : Map solubility as a function of solvent mixtures (e.g., DCM/hexane) to identify optimal crystallization conditions .

Q. What strategies are effective in optimizing H-D-Val-OtBu·HCl purification when enantiomeric impurities are present?

  • Advanced Techniques :

  • Chiral Chromatography : Utilize cellulose-based columns (e.g., Chiralpak®) for high-resolution separation .
  • Crystallization Screening : Test anti-solvents (e.g., diethyl ether) to exploit differential solubility of enantiomers .

Data Contradiction & Reproducibility

Q. Why do studies report conflicting yields for H-D-Val-OtBu·HCl synthesis, and how can reproducibility be improved?

  • Root Causes :

  • Impurity Profiles : Residual Boc-protecting agents or unreacted valine may inflate yield calculations .
  • Drying Methods : Lyophilization vs. rotary evaporation can alter salt stoichiometry (HCl content) .
    • Solutions :
  • Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard for precise yield determination .
  • Detailed Reporting : Adhere to Beilstein Journal guidelines for experimental transparency (e.g., solvent volumes, drying times) .

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